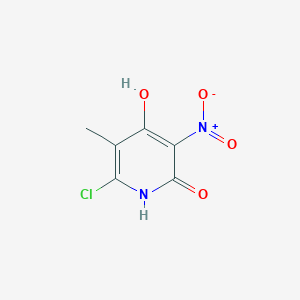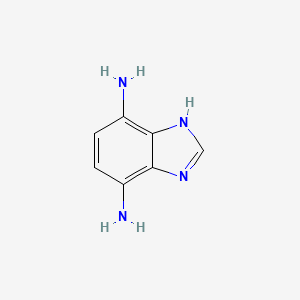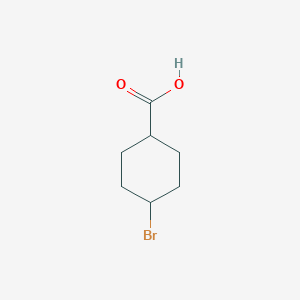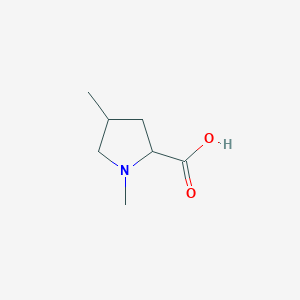![molecular formula C25H32O6 B3332456 (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione CAS No. 89561-92-2](/img/structure/B3332456.png)
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Overview
Description
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound It is structurally related to other corticosteroids and is characterized by its unique functional groups, including an ethoxycarbonyl group at the 21st position and a hydroxy group at the 17th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of the hydroxy group at the 17th position.
Esterification: Formation of the ethoxycarbonyl group at the 21st position through esterification reactions.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and double bonds in the steroid nucleus.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione undergoes several types of chemical reactions:
Oxidation: The hydroxy group at the 17th position can be oxidized to form a ketone.
Reduction: The double bonds in the steroid nucleus can be reduced to form saturated compounds.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes, including inflammation and immune response. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a different substitution pattern but similar biological effects.
Hydrocortisone: A naturally occurring corticosteroid with a similar core structure.
Uniqueness
(16Alpha)-21-[(Ethoxycarbonyl)oxy]-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is unique due to its specific functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. These differences can result in variations in potency, duration of action, and side effect profiles compared to other corticosteroids.
Properties
IUPAC Name |
ethyl [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-30-22(28)31-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8-10,13,15,18,20,29H,5-7,11-12,14H2,1-4H3/t15-,18-,20+,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADGESXUBSRHSL-OBDOYTACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


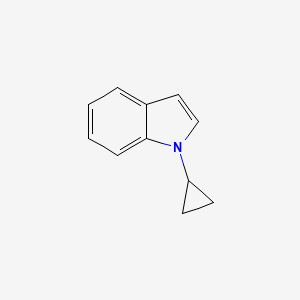
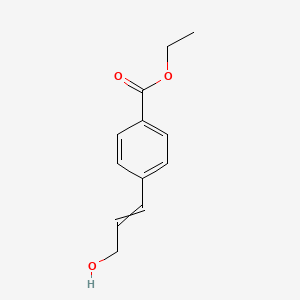
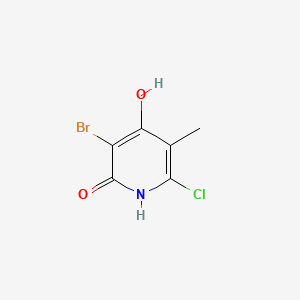

![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)

![N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea](/img/structure/B3332440.png)

